molecular formula C23H26FN3O7S2 B2821144 methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-21-3

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2821144
CAS No.: 897734-21-3
M. Wt: 539.59
InChI Key: LXZCQUOPDZTZRE-BZZOAKBMSA-N
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Description

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorine atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various halides, amines, and catalysts such as palladium or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes, while the fluorine atom can enhance the compound’s binding affinity to its targets . These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O7S2/c1-32-12-10-26(11-13-33-2)36(30,31)18-7-4-16(5-8-18)22(29)25-23-27(15-21(28)34-3)19-9-6-17(24)14-20(19)35-23/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCQUOPDZTZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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